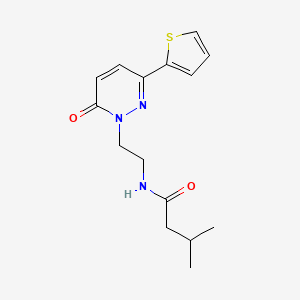![molecular formula C16H12N2O4S2 B2868955 (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 865181-75-5](/img/structure/B2868955.png)
(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzo[d]thiazole derivative, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities . The benzo[d]thiazole moiety is a common structural motif in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazole ring, a furan ring, and a prop-2-yn-1-yl group. The presence of these functional groups could influence the compound’s chemical properties and biological activities .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the prop-2-yn-1-yl group could undergo addition reactions, and the benzo[d]thiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzo[d]thiazole ring could increase its aromaticity and stability .Scientific Research Applications
Synthesis and Reactivity
Research has demonstrated the synthesis and reactivity of related compounds, including benzo[d]thiazole derivatives and furan-2-carboxamides. These compounds have been subjected to various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, indicating their utility in synthetic organic chemistry for the development of novel molecules with potential biological activities (Aleksandrov & El’chaninov, 2017; El’chaninov & Aleksandrov, 2017).
Antimicrobial and Antifungal Applications
Certain derivatives of benzo[d]thiazole and furan-2-carboxamide have shown promising antimicrobial and antifungal activities. These substances have been found to exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting their potential as leads for the development of new antimicrobial and antifungal agents (Sych et al., 2019).
Anticancer Potential
Research into benzo[d]thiazole-2-carboxamide derivatives has also revealed their potential as epidermal growth factor receptor (EGFR) inhibitors, with several compounds displaying moderate to excellent potency against various cancer cell lines. This suggests their potential application in the development of new anticancer therapies (Zhang et al., 2017).
Chemical Characterization and Theoretical Studies
Studies have also focused on the synthesis, molecular characterization, and theoretical investigations of carboxamides and their metal complexes, highlighting their potential as carbonic anhydrase inhibitors and for antibacterial applications. These findings underscore the importance of understanding the physicochemical properties of such compounds for their application in medicinal chemistry and drug design (Aktan et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S2/c1-3-8-18-12-7-6-11(24(2,20)21)10-14(12)23-16(18)17-15(19)13-5-4-9-22-13/h1,4-7,9-10H,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYXWBSMNRPPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Tert-butoxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B2868872.png)
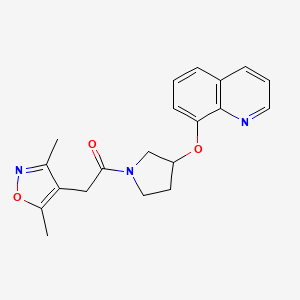
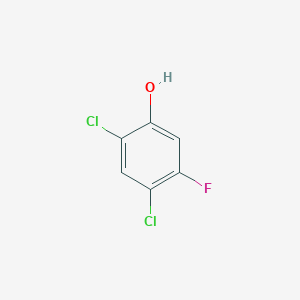
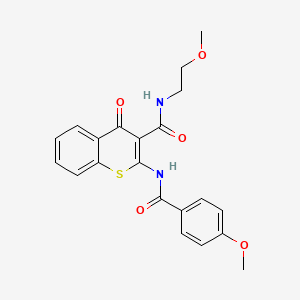
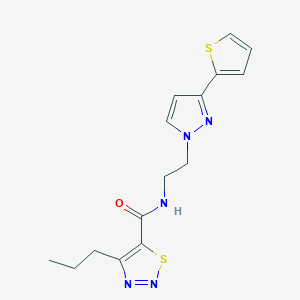

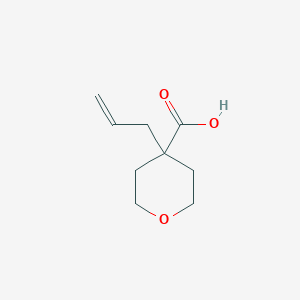
![Cyclohexyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2868883.png)
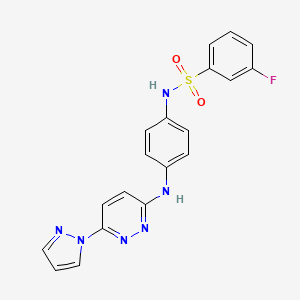
![1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868888.png)

![7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B2868890.png)
![Ethyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2868891.png)
